1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid is a compound that features a tetrazole ring fused with an azetidine ring, and a carboxylic acid functional group. This unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid typically involves the formation of the tetrazole ring followed by the introduction of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,3,4-tetrazol-5-amine: Similar structure but lacks the azetidine ring.
1H-1,2,3,4-tetrazole-5-carboxylic acid: Similar structure but lacks the methyl group and azetidine ring.
Uniqueness
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid is unique due to the presence of both the tetrazole and azetidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-methyltetrazol-5-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-10-6(7-8-9-10)11-2-4(3-11)5(12)13/h4H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSASALARDKFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340357-95-0 |
Source
|
Record name | 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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